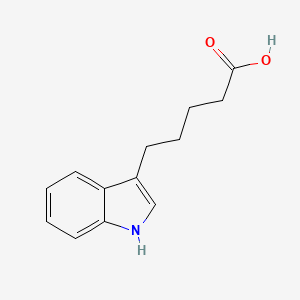

5-(1H-indol-3-yl)pentanoic acid

Description

Significance of Indole (B1671886) Scaffold in Contemporary Medicinal Chemistry

The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone in drug discovery and development. thepharmajournal.com Its structural motif is prevalent in a vast array of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. mdpi.comchula.ac.th The indole nucleus is a key component of essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin (B10506) and melatonin (B1676174), which underscores its fundamental role in physiological processes. mdpi.com

In medicinal chemistry, the indole scaffold is considered a "privileged structure" due to its ability to bind to a diverse range of biological targets with high affinity. mdpi.com This versatility has led to the development of numerous indole-containing drugs with applications across various therapeutic areas. chula.ac.th These include treatments for cancer, infectious diseases, inflammation, and neurological disorders. researchgate.net The structural flexibility of the indole ring allows for modifications at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting derivatives to achieve desired therapeutic effects. mdpi.com The ability of indole derivatives to target key biological entities like protein kinases, histone deacetylases, and viral enzymes makes them a continuing focus of research for novel therapeutic agents. mdpi.com

Overview of Carboxylic Acid Derivatives in Pharmaceutical Research

Carboxylic acid derivatives are a fundamental class of organic compounds that are integral to the synthesis and design of pharmaceuticals. nih.gov The carboxylic acid group itself is a common feature in many drugs, often playing a crucial role as a pharmacophore by interacting with biological targets through hydrogen bonding and electrostatic interactions. researchgate.net However, the direct inclusion of a carboxylic acid moiety can sometimes present challenges related to metabolic instability and limited ability to cross biological membranes. researchgate.net

Current Research Landscape and Future Directions for 5-(1H-indol-3-yl)pentanoic Acid and Related Indole Analogues

While direct and extensive research focused solely on this compound is not widely published, the existing body of literature on its close analogues provides a strong foundation for understanding its potential therapeutic applications and guiding future investigations.

Detailed Research Findings on Related Analogues:

Research into indole-3-alkanoic acids and their derivatives has revealed a range of biological activities. A notable study highlighted the antibacterial potential of a derivative of 5-(1H-indol-3-ylmethylene)-2-thioxothiazolidin-4-one bearing a pentanoic acid substituent. bg.ac.rs This compound demonstrated significant activity, suggesting that the pentanoic acid chain contributes positively to the molecule's antibacterial properties. bg.ac.rsnih.gov

Furthermore, derivatives of indole-3-carboxylic acid have been investigated for their cardiovascular effects. A recent study detailed the design and synthesis of novel indole-3-carboxylic acid derivatives as antagonists of the angiotensin II receptor (AT1), demonstrating their potential as antihypertensive agents. nih.gov These compounds showed the ability to lower blood pressure in spontaneously hypertensive rats. nih.gov

In the realm of oncology, indole-3-carboxylic acid has been shown to enhance the anti-cancer effects of doxorubicin (B1662922) in colorectal cancer cells by inducing cellular senescence. researchgate.net Other studies have explored indole-3-carboxylic acid-based derivatives as dual inhibitors of the Bcl-2 and Mcl-1 proteins, which are attractive targets for cancer therapy. nih.gov Additionally, derivatives of 5-(1H-indol-3-yl)-N-aryl-1,3,4-oxadiazol-2-amines have been identified as potential pro-apoptotic Bcl-2 inhibitory anticancer agents. nih.gov

In antiviral research, indole-2-carboxylic acid has been identified as a promising scaffold for the development of HIV-1 integrase inhibitors. mdpi.comnih.gov The introduction of a long branch on the C3 position of the indole core was found to enhance the inhibitory effect. nih.gov

The research on related indole propanoic acids has also yielded promising results. For instance, 3-(1-aryl-1H-indol-5-yl)propanoic acids have been developed as potent inhibitors of cytosolic phospholipase A2α, an enzyme implicated in inflammatory processes. acs.org

Interactive Data Table: Biological Activities of Related Indole-Alkanoic Acid Derivatives

| Compound Class | Specific Derivative/Analogue | Biological Activity | Research Focus |

| Indole-3-pentanoic Acid Derivative | 5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid | Antibacterial | Infectious Diseases |

| Indole-3-carboxylic Acid Derivatives | Novel series of angiotensin II receptor 1 antagonists | Antihypertensive | Cardiovascular Diseases |

| Indole-3-carboxylic Acid | Indole-3-carboxylic acid | Enhances anti-cancer potency of doxorubicin | Oncology |

| Indole-2-carboxylic Acid Derivatives | Derivative with long branch on C3 of indole core | HIV-1 Integrase Inhibition | Antiviral |

| Indole-5-propanoic Acid Derivatives | 3-(1-aryl-1H-indol-5-yl)propanoic acids | cPLA2α Inhibition | Anti-inflammatory |

| Indole-5-carboxylic Acid Derivatives | 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids | Xanthine (B1682287) Oxidase Inhibition | Gout Treatment |

Future Directions:

The diverse biological activities observed in closely related indole alkanoic acids suggest several promising avenues for future research on this compound:

Antimicrobial Drug Discovery: Building on the finding that a pentanoic acid chain can be beneficial for antibacterial activity, this compound should be investigated as a lead compound for the development of new antimicrobial agents. bg.ac.rsnih.gov Its efficacy against a broad spectrum of bacteria, including resistant strains, should be evaluated.

Anti-inflammatory Agents: Given that related indole propanoic acids have shown potent anti-inflammatory activity, this compound and its derivatives should be explored as potential inhibitors of key inflammatory enzymes like cPLA2α and 5-lipoxygenase. acs.org

Oncology: The established role of the indole nucleus in anticancer agents, coupled with the activity of indole-3-carboxylic acid, warrants the investigation of this compound for its potential as an anticancer agent, either alone or in combination with existing therapies. researchgate.netnih.govnih.gov

Neurological Disorders: The structural similarity of the indole core to neurotransmitters like serotonin suggests that this compound could be a starting point for the design of novel agents targeting receptors and transporters in the central nervous system. uj.edu.pl

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(1H-indol-3-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-13(16)8-4-1-5-10-9-14-12-7-3-2-6-11(10)12/h2-3,6-7,9,14H,1,4-5,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSVRMSRLUBSRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30493800 | |

| Record name | 5-(1H-Indol-3-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210-84-0 | |

| Record name | 5-(1H-Indol-3-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1H-indol-3-yl)pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 1h Indol 3 Yl Pentanoic Acid and Its Analogues

Strategic Approaches for Indole (B1671886) Nucleus Functionalization

The functionalization of the indole ring can be directed to either the carbon framework or the nitrogen atom, with the outcome often dictated by the reaction conditions and the nature of the substituents on the indole core.

Regioselective C-3 Functionalization of Indoles

The C-3 position of the indole ring is inherently nucleophilic and thus represents the most common site for electrophilic substitution. nih.govresearchgate.net A variety of methods have been developed to introduce functional groups at this position with high regioselectivity.

Rhodium(II)-catalyzed reactions of indoles with diazo compounds provide a powerful tool for C-3 functionalization. acs.org For instance, the reaction of indoles with α-alkyl-α-diazoesters in the presence of a chiral rhodium catalyst, Rh2(S-NTTL)4, leads to the formation of α-alkyl-α-indolylacetates in high yields and enantioselectivities. acs.org Density functional theory (DFT) calculations suggest a mechanism involving a rhodium-ylide intermediate with oxocarbenium character. acs.org

Brønsted acid-catalyzed reactions also offer a mild and efficient route for C-3 functionalization. The reaction of 2-indolylmethanols with guaiazulene, catalyzed by (±)-10-camphorsulfonic acid (CSA), proceeds at ambient temperature to afford C-3 functionalized indole derivatives with excellent regioselectivity. rsc.org

Furthermore, regioselective C-H functionalization at other positions of the indole ring, such as C-4, C-5, and C-7, has been achieved using directing groups. nih.gov For example, a removable pivaloyl group at the C-3 position can direct the arylation to the C-4 position. nih.gov Similarly, the use of a TfNH- directing group has enabled the palladium-catalyzed olefination at the C-4 position of tryptophan derivatives. nih.gov

Chemoselective N-H Functionalization Strategies

While C-3 functionalization is prevalent, selective modification of the indole N-H bond offers another avenue for creating diverse indole derivatives. nih.gov The development of methods for direct and enantioselective N-alkylation of indoles has been an area of active research. nih.gov

One notable approach involves an asymmetric Reissert-type reaction catalyzed by a chiral phosphoric acid. nih.govrsc.org This method allows for the N-alkylation of indole derivatives with 1,2-dihydroisoquinolines, yielding enantioenriched products in good yields and enantioselectivities under mild conditions. nih.gov Another strategy is the enantioselective aza-Wacker-type reaction, which utilizes a palladium catalyst and a chiral ligand to achieve the intermolecular N-alkylation of indoles with alkenols. nih.gov This method is advantageous as it prevents the formation of undesired enamine products. nih.gov

Copper-catalyzed cross-coupling reactions have also emerged as a valuable tool for N-alkylation. rsc.orgrsc.org The reaction of indoles with N-tosylhydrazones in the presence of a copper iodide catalyst and a phosphine (B1218219) ligand provides a direct route to a wide range of N-alkylated indoles. rsc.orgrsc.org This method is particularly useful as N-tosylhydrazones are readily prepared from corresponding carbonyl compounds. rsc.orgrsc.org

| Functionalization Strategy | Position | Key Features |

| Rhodium(II)-Catalyzed Diazo Coupling acs.org | C-3 | High yield and enantioselectivity for α-alkyl-α-indolylacetates. |

| Brønsted Acid-Catalyzed Arylation rsc.org | C-3 | Mild conditions, excellent regioselectivity. |

| Directed C-H Functionalization nih.gov | C-4, C-5, C-7 | Utilizes directing groups to achieve regioselectivity. |

| Asymmetric Reissert-type Reaction nih.govrsc.org | N-H | Chiral phosphoric acid catalysis, good yields and enantioselectivities. |

| Enantioselective Aza-Wacker Reaction nih.gov | N-H | Palladium catalysis, prevents enamine formation. |

| Copper-Catalyzed Cross-Coupling rsc.orgrsc.org | N-H | Utilizes readily available N-tosylhydrazones. |

Elaboration of the Pentanoic Acid Side Chain at Indole C-3

The introduction of a pentanoic acid side chain at the C-3 position can be achieved through either direct introduction of a carboxylic acid moiety or through a multistep synthetic sequence.

Methods for Direct Introduction of Carboxylic Acid Moieties

The direct introduction of a carboxylic acid or its precursor at the C-3 position is a desirable strategy for the synthesis of 5-(1H-indol-3-yl)pentanoic acid. Indole-3-carboxylic acid itself is a known plant metabolite and can serve as a starting point for further elaboration. caymanchem.com It can be synthesized through various methods, including those that are economically viable and operationally simple, avoiding the use of reducing agents or transition metals. wipo.int

One approach involves the reaction of indole with a suitable five-carbon synthon already containing a carboxylic acid or a group that can be readily converted to a carboxylic acid. For example, the reaction of indole with a halo-pentanoic acid derivative in the presence of a base could potentially lead to the desired product.

Multistep Synthetic Routes for Pentanoic Acid Chain Formation

More commonly, the pentanoic acid side chain is constructed in a stepwise manner. This often involves an initial C-3 functionalization of the indole ring followed by chain elongation and functional group transformations.

A common strategy involves the Friedel-Crafts acylation of indole with a suitable acylating agent, such as glutaryl chloride or a derivative. This would introduce a five-carbon keto-acid chain at the C-3 position. The subsequent reduction of the ketone functionality would then yield the desired pentanoic acid side chain.

Another approach involves the reaction of indole with an electrophile containing a terminal alkyne or alkene. For example, the reaction of indole with a 5-halopent-1-yne followed by hydration of the alkyne and subsequent oxidation would lead to the carboxylic acid.

A recent study detailed the synthesis of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. nih.gov In this work, intermediates were synthesized by reacting a lithiated indole derivative with an alkyl bromide, followed by hydrolysis of an ester to yield the carboxylic acid. nih.gov

N-Alkylation and N-Derivatization Techniques of Indole-Containing Intermediates

Once the indole-3-pentanoic acid framework is established, further diversification can be achieved through functionalization of the indole nitrogen. nih.govnih.gov

N-alkylation of indole intermediates can be accomplished using various alkylating agents in the presence of a base. researchgate.net For instance, the reaction of an indole-3-pentanoic acid ester with an alkyl halide in the presence of a base like potassium carbonate can introduce an alkyl group at the nitrogen. researchgate.net

Copper-catalyzed N-alkylation using N-tosylhydrazones, as mentioned earlier, is also applicable to indole-containing intermediates. rsc.orgrsc.org This method has been used to synthesize biologically active N-alkylated indole derivatives. rsc.orgrsc.org

Furthermore, N-derivatization can involve the introduction of other functional groups. For example, N-acylation can be achieved by reacting the indole intermediate with an acyl chloride or anhydride. These N-derivatization reactions can be crucial for modulating the biological activity of the final compound. nih.gov

| Reaction Type | Reagents | Key Features |

| N-Alkylation researchgate.net | Alkyl halide, Base (e.g., K2CO3) | Standard method for introducing alkyl groups. |

| Copper-Catalyzed N-Alkylation rsc.orgrsc.org | N-tosylhydrazone, CuI, Ligand | Broad substrate scope, utilizes readily available reagents. |

| N-Acylation | Acyl chloride or Anhydride | Introduces acyl groups to the indole nitrogen. |

Amidation and Esterification Procedures for the Pentanoic Acid Moiety

The carboxylic acid group of this compound is a key functional handle for derivatization through amidation and esterification reactions. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound, such as its solubility, lipophilicity, and ability to interact with biological targets.

Amidation:

The formation of amides from this compound typically proceeds via the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Standard peptide coupling reagents are commonly employed to facilitate this transformation, minimizing side reactions and allowing for mild reaction conditions that preserve the integrity of the indole ring.

Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve efficiency. The general scheme involves the reaction of the carboxylic acid with the coupling agent to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to furnish the corresponding amide.

While specific examples detailing the amidation of this compound are not extensively reported in readily available literature, the synthesis of amides from structurally related indole carboxylic acids is well-documented. For instance, a series of N-benzyl substituted piperidine (B6355638) amides of 1H-indole-5-carboxylic acid has been synthesized, demonstrating the feasibility of this chemical transformation on the indole scaffold. Similarly, the synthesis of 5-(1H-indol-3-yl)-N-aryl-1,3,4-oxadiazol-2-amines has been accomplished starting from indole-3-carboxylic acid hydrazide, which is an amide derivative. These examples suggest that standard amidation protocols are applicable to this compound.

Esterification:

Esterification of this compound can be achieved through several methods. The classical Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. This equilibrium-driven reaction often requires a large excess of the alcohol or the removal of water to achieve high yields. For more sensitive substrates, or when milder conditions are required, other esterification methods can be utilized. These include reaction with alkyl halides in the presence of a base, or the use of coupling agents as in amidation, but with an alcohol as the nucleophile.

The successful synthesis of the methyl ester of this compound is documented, indicating the viability of esterification reactions with this substrate.

| Reaction Type | General Reagents and Conditions | Product |

| Amidation | Amine, Coupling Agent (e.g., EDC, DCC), Solvent (e.g., DMF, DCM) | Amide |

| Esterification | Alcohol, Acid Catalyst (e.g., H2SO4) or Coupling Agent | Ester |

Development of Hybrid Molecules Incorporating Indole-Pentanoic Acid Scaffolds

The indole-pentanoic acid scaffold is a valuable platform for the development of hybrid molecules, where it is combined with other pharmacophores to create novel compounds with potentially enhanced or synergistic biological activities. This strategy has been employed to target a variety of disease areas.

One notable example is the development of a neuroprotective agent for Alzheimer's disease through the hybridization of curcumin (B1669340) and melatonin (B1676174). In this work, a hybrid compound, 5-(4-hydroxyphenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide, was synthesized. This molecule links a derivative of a pentanoic acid with a melatonin analogue, demonstrating the utility of the pentanoic acid chain as a linker to connect two distinct bioactive moieties. The amide bond was formed using standard coupling techniques, highlighting the synthetic accessibility of such hybrids.

In another study, a series of 5-(1H-indol-3-yl)-N-aryl-1,3,4-oxadiazol-2-amines were designed and synthesized as potential anticancer agents. The synthesis commenced with indole-3-carboxylic acid, a close analogue of the pentanoic acid derivative, which was converted to the corresponding hydrazide. This intermediate was then reacted with various isothiocyanates, followed by oxidative cyclodesulfurization to yield the final hybrid molecules. This work illustrates how the carboxyl group of an indole acid can be transformed into a heterocycle, which then serves as a linker to another chemical entity.

Furthermore, the synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives has been reported as agents for inhibiting tubulin polymerization. While not a direct derivative of this compound, this research showcases the strategy of linking an indole-containing fragment to another pharmacophore via an amide bond to create potent bioactive molecules.

These examples underscore the versatility of the indole-acid scaffold in the construction of complex hybrid molecules with therapeutic potential. The pentanoic acid chain, or its shorter analogues, provides a flexible and synthetically tractable linker to append other chemical moieties, enabling the exploration of new chemical space and the development of novel drug candidates.

| Hybrid Molecule Class | Starting Indole Analogue | Coupled Pharmacophore/Moiety | Therapeutic Area (Potential) |

| Curcumin-Melatonin Hybrids | 2-(5-Methoxy-1H-indol-3-yl)-ethylamine | 5-(4-Hydroxyphenyl)-3-oxo-pentanoic acid | Alzheimer's Disease |

| Indole-Oxadiazole Hybrids | Indole-3-carboxylic acid | Substituted Aryl Groups | Cancer |

| Indole-Acetamide Hybrids | (1-Methyl-1H-indol-3-yl)methanamine | 2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamide | Cancer |

Structure Activity Relationship Sar Investigations of 5 1h Indol 3 Yl Pentanoic Acid Derivatives

Impact of Substitutions on the Indole (B1671886) Ring System on Biological Activity

The indole ring is a privileged scaffold in drug discovery, and its substitution pattern significantly modulates the biological activity of 5-(1H-indol-3-yl)pentanoic acid derivatives. nih.gov The nature, size, and electronic properties of substituents on the indole nucleus can dramatically alter a compound's affinity and efficacy for its biological target.

For instance, in the development of novel xanthine (B1682287) oxidase inhibitors, a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were synthesized. nih.gov SAR analysis revealed that the presence of a hydrophobic group on the nitrogen atom of the indole ring was crucial for their inhibitory potency. nih.gov This highlights the importance of the N1 position for tuning the activity of these indole derivatives.

In a different context, the development of cannabinoid CB1 receptor agonists from indole-3-carboxamides demonstrated that structural variations on the indole ring were key to improving properties like water solubility and potency. rsc.org Furthermore, studies on indole-3-carboxylic acid pyridine-3-ylamides as 5-HT2C receptor antagonists showed that specific substitution patterns led to high affinity and selectivity. nih.gov

The position of substitution is as critical as the substituent itself. For example, in a series of indole-5-propanoic acid derivatives designed as GPR40 agonists, the introduction of various aryl or alkyl groups at the C2 position of the indole ring was a key strategy in the SAR exploration. nih.gov Similarly, research on indole-containing compounds has shown that substitutions at various positions can lead to a wide range of biological activities, including antimicrobial and anticancer effects. chula.ac.thmdpi.com

Interactive Data Table: Illustrative SAR of Indole Ring Substitutions

| Position of Substitution | Type of Substituent | Resulting Biological Activity |

| N1 | Hydrophobic group | Enhanced xanthine oxidase inhibition nih.gov |

| C2 | Aryl or alkyl groups | Modulated GPR40 agonism nih.gov |

| C5 | Isoxazole-3-carboxylic acid | Xanthine oxidase inhibition nih.gov |

| C3 | Pyridine-3-ylamide | 5-HT2C receptor antagonism nih.gov |

Role of the Pentanoic Acid Chain Length and Structural Modifications

Studies on the impact of fatty acid chain length on the properties of drug conjugates have shown that longer chains generally lead to lower water solubility and a higher partition coefficient (log P). nih.gov This principle is applicable to indole-alkanoic acid derivatives, where the length of the alkyl chain can be optimized for specific biological targets. For example, in a series of GPR40 agonists, indole-5-propanoic acid derivatives were investigated, suggesting that a three-carbon chain was a key element for activity at this particular receptor. nih.gov

Modifications to the propanoic acid chain itself have also been explored in related indole derivatives. For instance, the synthesis of 2-{3-[(1E)-3-(4-substitutedphenyl)-3-oxoprop-1-en-1-yl]-1H-indol-1-yl} propanoic acid derivatives introduced a more rigid propenone linker, which would significantly alter the conformational possibilities compared to a flexible pentanoic acid chain. researchgate.net The introduction of such rigidifying elements can be a useful strategy to lock the molecule into a bioactive conformation.

Conformational and Stereochemical Influences on Compound Efficacy

The three-dimensional structure of a molecule is paramount to its biological function. For flexible molecules like this compound, understanding their conformational preferences and the influence of stereochemistry is crucial for explaining their efficacy.

The generation of low-energy conformers is a key aspect of computational chemistry applications such as 3D-QSAR, pharmacophore searching, and ligand-receptor docking. sciforum.net The flexible pentanoic acid chain can adopt numerous conformations, and identifying the bioactive conformation—the one that binds to the target—is a central goal of SAR studies. Conformational analysis, often aided by computational methods and spectroscopic techniques like Nuclear Overhauser Effect (NOE) spectroscopy, helps to elucidate the preferred shapes of these molecules in solution. sciforum.netmdpi.com

When a chiral center is present in the molecule, stereochemistry becomes a critical factor. For example, (2S)-2-(1H-indol-3-yl)pentanoic acid is a specific stereoisomer, and it is well-established in medicinal chemistry that different enantiomers of a chiral drug can have vastly different pharmacological activities. drugbank.com This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact preferentially with one stereoisomer over the other. A detailed conformational analysis of a stereochemically complete set of peptide analogues demonstrated that the biological activity was strongly dependent on the chirality of the molecules. nih.gov

Comparative SAR Analysis with Analogous Indole Carboxylic Acid Derivatives

To fully appreciate the SAR of this compound, it is instructive to compare it with structurally related indole carboxylic acid derivatives. These comparisons can reveal the specific contributions of the pentanoic acid chain and the position of its attachment to the indole ring.

For instance, indole-3-acetic acid and its derivatives, which have a shorter two-carbon chain, exhibit a different spectrum of biological activities, with indole-3-acetic acid itself being a prominent plant hormone. nih.gov The longer pentanoic acid chain allows for greater flexibility and the potential to reach deeper into a binding pocket or make additional interactions that are not possible for the shorter chain analogues.

Similarly, comparing with indole-5-carboxylic acid, where the carboxylic acid is directly attached to the benzene (B151609) portion of the indole ring, highlights the role of the flexible linker. mdpi.com The absence of the alkyl chain in indole-5-carboxylic acid derivatives results in a more rigid structure, which will have different binding characteristics.

The position of the carboxylic acid group on the indole ring is also a key determinant of activity. The synthesis of 1,2,5-trisubstituted 1H-indole-3-carboxylic esters showcases a different substitution pattern where the carboxyl group is at the C3 position, but with different substituents at N1 and C2. mdpi.com These variations in the core scaffold and substituent placement all contribute to the diverse pharmacological profiles observed across the broader family of indole carboxylic acid derivatives.

Biological Activity Profiling and Mechanistic Elucidation of 5 1h Indol 3 Yl Pentanoic Acid

Receptor Binding and Interaction Studies

The interaction of a compound with specific receptor systems is fundamental to its pharmacological profile. For indole (B1671886) derivatives, a wide range of receptor interactions has been explored, revealing a complex and nuanced relationship between their structure and biological activity.

Serotonin (B10506) Transporter (SERT) Affinity and Selectivity

The serotonin transporter (SERT) is a critical target for many antidepressant medications. nih.gov Indole-based structures are a key feature in many compounds designed to interact with SERT. Research into novel antidepressant candidates has shown that derivatives of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione exhibit a high affinity for SERT. nih.gov Specifically, substitutions at the C-5 position of the indole ring have been found to be advantageous for binding to the serotonin transporter. nih.gov For instance, a derivative with a fluorine substitution at the C-5 position of the indole ring displayed a K_i value of 9.2 nM for SERT. nih.gov Another related compound with a methoxy (B1213986) group at the same position also showed enhanced affinity with a K_i of 23.0 nM. nih.gov

The selectivity of ligands for SERT over other monoamine transporters, such as the dopamine (B1211576) transporter (DAT), is a crucial aspect of their therapeutic potential. The extracellular loops of SERT, particularly EL2 and EL4, are thought to act as a selectivity filter, limiting the access of certain inhibitors to the binding site. nih.gov This structural feature contributes to the differential binding kinetics observed between SERT and DAT for various ligands. nih.gov Studies on other series of indole derivatives have focused on achieving high selectivity for SERT and the 5-HT_1A receptor, indicating the potential for developing dual-action ligands. researchgate.net

Interactive Table: SERT Affinity of Indole Derivatives

| Compound | Indole C-5 Substituent | SERT K_i (nM) |

| Compound 11 | F | 9.2 |

| Compound 8 | OCH_3 | 23.0 |

| Compound 4 | H | 47.0 |

Dopamine Transporter (DAT) Interaction and Reuptake Inhibition

The dopamine transporter (DAT) is another key member of the monoamine transporter family and is implicated in various neurological and psychiatric conditions. nih.govmdpi.com The interaction of indole derivatives with DAT has been a subject of interest in the development of triple reuptake inhibitors, which target SERT, DAT, and the norepinephrine (B1679862) transporter (NET). nih.gov

Recent studies on the human dopamine transporter have elucidated the binding modes of various inhibitors. nih.govresearchgate.net These studies reveal that different drugs can stabilize the transporter in either an outward-facing or an inward-facing conformation, providing insights into their inhibitory mechanisms. nih.govresearchgate.net For example, some inhibitors stabilize the inward-facing state of DAT, which is a different mechanism from that of cocaine. nih.govresearchgate.net

In a series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, one compound exhibited a K_i of 288.0 nM for DAT. nih.gov This highlights the potential for this class of compounds to interact with the dopamine transporter, although with varying degrees of affinity compared to SERT. The development of compounds with a balanced affinity for multiple monoamine transporters remains a key objective in the design of new antidepressants. nih.gov

Exploration of Other Relevant Receptor Systems by Indole Derivatives

The indole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a multitude of receptor systems beyond monoamine transporters. mdpi.comjpsbr.org This versatility has led to the exploration of indole derivatives as ligands for a wide array of targets in the central nervous system and periphery. jpsbr.org

One area of investigation has been the interaction of indole derivatives with serotonin receptors. For example, novel series of 3-(propylpiperazinyl)indoles have been synthesized and shown to be potent and selective agonists for the 5-HT_1D receptor, with potential applications in the treatment of migraine. nih.gov Other research has focused on developing 5-HT_1D receptor selective agonists from 5-[(3-nitropyrid-2-yl)amino]indoles. ebi.ac.uk Additionally, the interaction of indole derivatives with the 5-HT_1B receptor has been evaluated. nih.gov

Beyond the serotonergic system, indole derivatives have been shown to bind to benzodiazepine (B76468) receptors. mdpi.comnih.gov The N-H group of the indole is considered important for this interaction, as its replacement with other groups can lead to a decrease in affinity. mdpi.com Furthermore, indole-containing compounds have been developed as sigma receptor agonists. jpsbr.org

Enzyme Inhibition and Modulation

The ability of a compound to inhibit or modulate the activity of specific enzymes is another cornerstone of its pharmacological profile. Indole-based molecules have been investigated for their potential to interact with various enzymatic targets.

Target Enzyme Identification and Inhibition Kinetics (e.g., MurB, 14-demethylase, CYP51)

While specific inhibitory activity of 5-(1H-indol-3-yl)pentanoic acid against the bacterial enzyme MurB has not been extensively documented in the reviewed literature, the inhibition of other key enzymes by indole-related structures is well-established. A significant target is sterol 14α-demethylase, also known as CYP51, a crucial enzyme in the biosynthesis of sterols in eukaryotes. nih.govwikipedia.org CYP51 is the primary target for azole antifungal drugs. nih.govnih.govmdpi.com

CYP51 catalyzes the removal of the C-14α-methyl group from lanosterol (B1674476) or other sterol precursors. wikipedia.org Azole inhibitors function by coordinating with the heme iron atom in the active site of the enzyme, thereby preventing the binding and metabolism of the natural substrate. nih.gov While human CYP51 has shown resistance to many inhibitors, the development of potent and selective inhibitors remains an area of active research. nih.gov The structural basis for the inhibition of human CYP51 by azole drugs like ketoconazole (B1673606) and econazole (B349626) has been elucidated through crystallography, revealing that binding is primarily driven by hydrophobic interactions within the active site. nih.gov

Selectivity Profiling Against Enzyme Isoforms (e.g., PDE4B, PDE4D, PDE4C)

Phosphodiesterase-4 (PDE4) is an enzyme family with four subtypes (A, B, C, and D) that play a critical role in regulating intracellular levels of cyclic AMP (cAMP). nih.gov The development of inhibitors that are selective for specific PDE4 subtypes is a key strategy for targeting various inflammatory and neurological disorders while minimizing side effects. nih.gov

PDE4B is considered a major player in inflammation, being the predominant subtype in inflammatory cells like monocytes and neutrophils. frontiersin.org The design of highly selective PDE4B inhibitors has been achieved by exploiting sequence differences outside of the conserved active site. nih.gov Specifically, a single amino acid difference in the C-terminal regulatory helix (CR3) between PDE4B and PDE4D is a key determinant of selectivity. nih.gov

In contrast, PDE4D has also been identified as a significant pharmacological target. nih.gov Structural studies have shown that the active sites of PDE4B and PDE4D are quite similar, making the development of inhibitors that can distinguish between these two isoforms challenging. nih.gov However, some compounds have demonstrated selectivity. For example, a series of catechol-pyrimidine derivatives showed good selectivity for PDE4B (IC_50 = 15-31 nM) and PDE4D (IC_50 = 108-220 nM). nih.gov The structural insights gained from these studies are crucial for the rational design of next-generation PDE4 inhibitors with improved isoform selectivity. nih.govnih.gov

Interactive Table: IC_50 Values of Selected PDE4 Inhibitors

| Compound | Target Isoform | IC_50 (nM) |

| Derivative 4 | PDE4B | 31 |

| Derivative 5 | PDE4B | 15 |

| Derivative 4 | PDE4D | 220 |

| Derivative 5 | PDE4D | 108 |

| A-33 | PDE4B1 | 32 |

| A-33 | PDE4D7 | 1569 |

In Vitro Cellular Activity Models

Scientific literature lacks specific data detailing the performance of this compound in the following standard cellular assays.

Neuroprotective Effects in Cellular Systems (e.g., Modulation of Amyloid-β Oligomers in MC65 cells)

There is no available research specifically investigating the neuroprotective capabilities of this compound. Studies on its potential to modulate the formation or toxicity of amyloid-β oligomers, particularly in specialized cell lines like the MC65 human neuroblastoma model, have not been reported in the accessible scientific literature. While the broader class of indole compounds has been explored for neuroprotective properties, data for this specific pentanoic acid derivative is absent.

Antimicrobial Efficacy and Biofilm Inhibition in Bacterial and Fungal Cell Cultures

Information regarding the antimicrobial activity of this compound against bacterial and fungal pathogens is not available. Similarly, there are no published studies on its efficacy in preventing or disrupting biofilm formation. Standard assays to determine minimum inhibitory concentrations (MIC) or anti-biofilm effects have not been documented for this compound.

Cytostatic and Cytotoxic Activity in Diverse Cell Lines

A review of scientific databases indicates a lack of research into the cytostatic or cytotoxic effects of this compound. Its impact on the proliferation and viability of various cancer or normal cell lines has not been characterized. Consequently, data such as IC50 (half-maximal inhibitory concentration) values across different cell types are not available.

Cellular Permeability and Transport Studies (e.g., In Vitro Blood-Brain Barrier Models)

There are no published findings from studies on the cellular permeability of this compound. Its ability to cross cellular membranes, including specialized barriers, has not been assessed using standard in vitro models like the Caco-2 permeability assay or more complex systems that simulate the blood-brain barrier.

Metabolism and Biotransformation Studies of 5 1h Indol 3 Yl Pentanoic Acid

In Vitro Metabolic Profiling Using Biological Systems (e.g., Hepatocyte Incubations)

There are no available scientific studies that have specifically investigated the in vitro metabolic profile of 5-(1H-indol-3-yl)pentanoic acid using biological systems such as human hepatocyte incubations or liver microsomes. While these methods are standard for characterizing the metabolism of new chemical entities, research focusing on this compound as the primary substrate has not been published. Studies on synthetic cannabinoids like AB-PINACA have utilized pooled human hepatocytes to profile metabolites, but the focus remains on the parent compound's biotransformation, not the further metabolism of its acidic metabolites. nih.govnih.gov

Identification of Phase I Biotransformation Mechanisms (e.g., Hydroxylation, Oxidation, Oxidative Defluorination)

Specific Phase I biotransformation mechanisms for this compound have not been documented. In the broader context of drug metabolism, compounds with an indole (B1671886) ring and an aliphatic side chain may undergo hydroxylation on the aromatic ring or oxidation of the alkyl chain. However, without experimental data from in vitro or in vivo studies on this compound, any proposed pathway would be purely speculative. For instance, the metabolism of related synthetic cannabinoids shows extensive Phase I reactions, including hydroxylation and oxidation, but these are transformations of a larger, more complex molecule. nih.govresearchgate.net

Characterization of Phase II Conjugation Pathways (e.g., Glucuronidation)

There is no specific information available regarding the Phase II conjugation pathways for this compound. The presence of a carboxylic acid group suggests that the compound could potentially undergo glucuronidation, a common Phase II reaction for acidic drugs and metabolites. This process would increase its water solubility and facilitate excretion. However, no studies have confirmed or characterized the extent to which this compound is subject to glucuronidation or other conjugation reactions like sulfation or amino acid conjugation.

Elucidation of Specific Cytochrome P450 Isoforms Involved in Compound Metabolism

The specific cytochrome P450 (CYP) isoforms involved in the metabolism of this compound have not been identified. Reaction phenotyping studies, which are necessary to determine the contribution of individual CYP enzymes (e.g., CYP3A4, CYP2D6), have not been reported for this compound. While the metabolism of some synthetic cannabinoids that can form pentanoic acid metabolites has been linked to various CYP enzymes, this does not provide direct evidence for the enzymes that would be involved in the further metabolism of this compound itself.

Analytical Quantification Methodologies for 5 1h Indol 3 Yl Pentanoic Acid in Non Clinical Research Matrices

Advanced Chromatographic Separation Techniques

Chromatographic methods are the cornerstone for the selective analysis of 5-(1H-indol-3-yl)pentanoic acid, offering the necessary resolution to separate the analyte from endogenous matrix components. The choice of technique is often dictated by the required sensitivity, selectivity, and the nature of the research matrix.

Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of low-level analytes in complex biological fluids due to its exceptional sensitivity and specificity. mdpi.comslideshare.netslideshare.net This technique combines the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. slideshare.net

For the analysis of this compound, a reversed-phase LC setup is typically employed, utilizing columns such as a C18 or a biphenyl (B1667301) column to achieve chromatographic separation. nih.govnih.gov Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used to effectively resolve the analyte from matrix interferences. nih.govnih.gov

The mass spectrometer is generally operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.govnih.gov Ionization of the parent molecule is often achieved using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), typically in positive ion mode for indole-containing compounds. nih.govnih.gov The precursor ion (the protonated molecule [M+H]⁺) of this compound would be selected in the first quadrupole, fragmented in the collision cell, and a specific product ion would be monitored in the third quadrupole. This specific precursor-to-product ion transition ensures that only the compound of interest is quantified, minimizing the risk of false positives from co-eluting compounds. nih.gov The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it compensates for matrix effects and variations during sample preparation and injection. mdpi.com

Table 1: Illustrative LC-MS/MS Parameters for Indole-Related Compound Analysis This table is a composite based on typical methods for similar compounds.

| Parameter | Typical Condition | Reference |

|---|---|---|

| LC Column | Reversed-Phase C18 or Biphenyl (e.g., 2.0-4.6 mm ID, 50-250 mm length) | nih.govnih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | nih.govcetjournal.it |

| Mobile Phase B | Acetonitrile and/or Methanol | nih.govcetjournal.it |

| Flow Rate | 0.2 - 1.0 mL/min | mdpi.comresearchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI+) or APCI+ | nih.govnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govnih.gov |

| Example MRM Transition (Indole) | 118.1 > 91.1 m/z | nih.gov |

High-Performance Liquid Chromatography (HPLC) with Varied Detection Modalities (e.g., UV, Fluorescence)

High-performance liquid chromatography (HPLC) paired with ultraviolet (UV) or fluorescence (FLD) detection offers a robust and more accessible alternative to LC-MS/MS for quantitative analysis, particularly when sub-nanogram sensitivity is not required. researchgate.netresearchgate.net

HPLC with UV Detection: The indole (B1671886) ring of this compound possesses a strong chromophore, making it suitable for UV detection. researchgate.net Analysis is typically performed on a reversed-phase C18 or C8 column with an isocratic or gradient mobile phase of water (often acidified with acetic or formic acid) and acetonitrile or methanol. cetjournal.itresearchgate.netcapes.gov.br The detection wavelength is usually set around the absorbance maximum of the indole nucleus, which is approximately 280 nm. researchgate.netresearchgate.net While less sensitive than MS or fluorescence detection, HPLC-UV is a reliable and cost-effective method for analyzing samples with higher concentrations of the analyte. researchgate.netjlabphy.org

HPLC with Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection is the preferred choice. nih.govnih.gov Indole compounds are naturally fluorescent. nih.gov The analysis uses similar chromatographic conditions as HPLC-UV, but the detector is set to specific excitation and emission wavelengths. For indole-related compounds like indole-3-acetic acid, typical excitation wavelengths are around 280-285 nm, with emission monitored at approximately 350-360 nm. capes.gov.brnih.gov This high degree of selectivity arises because very few endogenous compounds in a biological matrix share the same fluorescence properties at these specific wavelengths, resulting in lower background noise and improved limits of detection compared to UV. nih.govnih.gov

Table 2: Typical HPLC Parameters with UV and Fluorescence Detection for Indole-Related Acids This table compiles data from methods used for structurally similar analytes.

| Parameter | Typical Condition | Reference |

|---|---|---|

| LC Column | Reversed-Phase C18 or C8 | capes.gov.brnih.gov |

| Mobile Phase | Acetonitrile/Methanol and Acidified Water (e.g., with acetic or formic acid) | capes.gov.brjlabphy.org |

| Detection Mode | UV Absorbance or Fluorescence | researchgate.netnih.gov |

| UV Wavelength | ~280 nm | researchgate.netresearchgate.net |

| Fluorescence Ex/Em Wavelengths | Ex: ~280-285 nm / Em: ~350-360 nm | capes.gov.brnih.gov |

Optimized Sample Preparation Strategies for Complex Biological and Chemical Matrices

Effective sample preparation is a critical step to remove interfering substances, such as proteins and phospholipids, from biological matrices. nih.gov This cleanup enhances the accuracy, precision, and robustness of the analytical method and protects the chromatographic system. nih.gov

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a classic sample preparation technique based on the partitioning of an analyte between two immiscible liquid phases. researchgate.netresearchgate.net For this compound, an acidic drug, the pH of the aqueous sample (e.g., plasma) is typically adjusted to be below its pKa to ensure it is in a neutral, non-ionized state. This increases its solubility in an organic extraction solvent. researchgate.net

Commonly used water-immiscible organic solvents for extracting acidic drugs include ethyl acetate, diethyl ether, and mixtures containing hexane. researchgate.netresearchgate.net After vortexing and centrifugation to separate the layers, the organic phase containing the analyte is collected, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC system. researchgate.net LLE can provide a very clean extract but can be labor-intensive and require large volumes of organic solvents. nih.gov

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a more modern and often more efficient alternative to LLE, offering higher analyte recovery and cleaner extracts. nih.govmdpi.com It utilizes a solid sorbent packed into a cartridge or plate to selectively adsorb the analyte from the liquid sample. nih.gov For an acidic indole compound like this compound, reversed-phase SPE cartridges (e.g., C18 or polymeric sorbents like Oasis HLB) are commonly employed. mdpi.commdpi.com

The SPE process involves four main steps:

Conditioning: The sorbent is prepared with an organic solvent (e.g., methanol) followed by water or an aqueous buffer to ensure proper interaction with the analyte.

Loading: The pre-treated sample (e.g., diluted plasma) is passed through the cartridge, and the analyte is retained on the sorbent.

Washing: The cartridge is washed with a weak solvent to remove hydrophilic interferences while the analyte remains bound.

Elution: A strong organic solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte. mdpi.com

The resulting eluate is then typically evaporated and reconstituted for analysis. Automated on-line SPE systems can further enhance throughput and reproducibility. nih.govdntb.gov.ua

Protein Precipitation (PPT)

Protein precipitation (PPT) is the simplest and fastest method for sample cleanup, particularly for plasma and serum samples destined for LC-MS/MS analysis. mdpi.com It involves adding a large volume of a cold organic solvent, such as acetonitrile or methanol, or a strong acid like trichloroacetic acid to the sample. nih.govmdpi.comnih.gov This denatures and precipitates the proteins. Following centrifugation, the clear supernatant containing the analyte is collected and can often be directly injected into the LC-MS/MS system. mdpi.comnih.gov While rapid, PPT is less clean than LLE or SPE and may lead to significant matrix effects, where co-extracted components can suppress or enhance the ionization of the analyte in the mass spectrometer. nih.govnih.gov Therefore, its suitability must be carefully evaluated during method validation. patsnap.com

Table 3: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. | Provides clean extracts; cost-effective. | Labor-intensive; requires large solvent volumes; can form emulsions. | researchgate.netnih.gov |

| Solid-Phase Extraction (SPE) | Selective analyte adsorption onto a solid sorbent. | High recovery and selectivity; cleaner extracts than LLE/PPT; easily automated. | Higher cost per sample; requires method development. | nih.govmdpi.com |

| Protein Precipitation (PPT) | Protein removal by denaturation with organic solvent or acid. | Fast, simple, and inexpensive. | Less clean extract; high potential for matrix effects in MS analysis. | mdpi.comnih.gov |

Chemical Derivatization for Enhanced Analytical Performance

Chemical derivatization is a fundamental strategy in the analytical workflow for this compound. This process involves the chemical modification of the analyte to produce a derivative with improved physicochemical properties for analysis. The primary goals of derivatization in this context are to increase the volatility of the compound for gas chromatography (GC), to introduce a chromophore or fluorophore for enhanced spectroscopic detection in liquid chromatography (LC), and to improve the ionization efficiency for mass spectrometry (MS).

For analytical methods based on high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection (FLD), the introduction of a chromophore or fluorophore is a common approach to significantly increase the sensitivity and selectivity of detection. The indole moiety of this compound possesses native fluorescence, which can be exploited for detection. researchgate.netnih.gov However, to achieve lower limits of detection, derivatization of the carboxylic acid group with a fluorescent tag is often employed.

A variety of fluorescent labeling reagents are available that react with carboxylic acids. These reagents typically contain a reactive group that forms a covalent bond with the carboxyl moiety and a highly fluorescent aromatic system.

Common Fluorescent Derivatization Reagents for Carboxylic Acids:

| Reagent Class | Example Reagent | Reactive Group | Detection Principle |

| Coumarins | 4-Bromomethyl-7-methoxycoumarin | Bromomethyl | Forms a fluorescent ester |

| Anthracenes | 9-Anthryldiazomethane (ADAM) | Diazomethane | Forms a fluorescent ester |

| Naphthalenes | 2-Naphthacyl bromide | Naphthacyl bromide | Forms a fluorescent ester |

The derivatization reaction with these reagents converts the non-fluorescent carboxylic acid into a highly fluorescent ester, which can then be separated by reversed-phase HPLC and detected with high sensitivity using a fluorescence detector. The choice of reagent depends on factors such as reaction conditions, stability of the derivative, and the excitation and emission maxima of the fluorophore, which should be selected to minimize interference from the sample matrix. For instance, 9-chloromethylanthracene reacts with carboxylic acids to form esters that can be detected with a limit of detection in the picomolar range. The indole nucleus itself provides a native fluorescence that can be utilized, with excitation typically around 280 nm and emission around 350 nm, though derivatization significantly enhances sensitivity. researchgate.netnih.gov

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, with its polar carboxylic acid and N-H groups, is not sufficiently volatile for direct GC analysis. Therefore, derivatization is essential to block these polar functional groups and increase the compound's volatility. nih.gov

Silylation is the most common derivatization technique for this purpose. nih.govresearchgate.net Silylating reagents react with active hydrogens in the carboxylic acid and indole N-H groups, replacing them with a non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.govresearchgate.net

Common Silylating Reagents for Carboxylic Acids and Indoles:

| Reagent | Acronym | Key Features |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive, produces volatile by-products. nih.gov |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | The most volatile of the TMS-amides. nih.gov |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Forms more stable TBDMS derivatives, which are less susceptible to hydrolysis. researchgate.net |

The resulting silyl (B83357) esters and N-silyl indoles are significantly more volatile and thermally stable, allowing for their separation and quantification by GC-MS. The choice between TMS and TBDMS derivatization often depends on the required stability of the derivative; TBDMS derivatives are generally more robust. researchgate.net The derivatization process typically involves heating the dried sample extract with the silylating reagent in an appropriate solvent. omicsonline.org

Another approach for GC-MS analysis is alkylation, for example, through the formation of methyl esters using reagents like methyl chloroformate. nih.gov This method is particularly useful as it can be performed in an aqueous environment, which can simplify sample preparation. nih.gov

Method Validation and Performance Characteristics (e.g., Sensitivity, Selectivity, Linearity)

A critical aspect of developing any analytical method for quantification is its thorough validation to ensure reliability and accuracy. Method validation demonstrates that the analytical procedure is suitable for its intended purpose. The key performance characteristics that are evaluated include sensitivity, selectivity, linearity, accuracy, and precision. nih.gov

While specific validation data for this compound is not extensively published, data from the analysis of the structurally similar indole-3-butyric acid (IBA) by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a relevant example of the expected performance of a validated method. nih.gov

Table of Method Validation Parameters for a Representative Indole-Alkanoic Acid (Indole-3-Butyric Acid) by LC-MS/MS

| Parameter | Typical Value/Range | Description | Reference |

| Linearity (R²) | ≥ 0.9990 | The correlation coefficient of the calibration curve, indicating the linearity of the response over a given concentration range. | nih.gov |

| Limit of Detection (LOD) | 0.05 ng/mL | The lowest concentration of the analyte that can be reliably detected. | nih.gov |

| Limit of Quantification (LOQ) | 0.15 ng/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. | nih.gov |

| Accuracy (Recovery) | 82.5 - 105.4% | The closeness of the measured value to the true value, often expressed as the percentage of recovery of a spiked analyte. | nih.gov |

| Precision (RSD) | ≤ 13.0% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Expressed as the relative standard deviation. | nih.gov |

| Selectivity | No significant interference at the retention time of the analyte and internal standard. | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | nih.gov |

These performance characteristics are established through a series of experiments, including the analysis of calibration standards, quality control samples at different concentrations, and blank matrix samples. For LC-MS/MS methods, selectivity is often high due to the use of selected reaction monitoring (SRM), which monitors specific precursor-to-product ion transitions for the analyte and its internal standard. nih.gov The use of a stable isotope-labeled internal standard, such as ¹³C₆-5-(1H-indol-3-yl)pentanoic acid, is highly recommended to compensate for matrix effects and variations in extraction recovery and instrument response.

Computational Chemistry and Molecular Modeling Applications in Research on 5 1h Indol 3 Yl Pentanoic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This technique is crucial for understanding the structural basis of a ligand's biological activity. For indole-containing compounds, docking studies have been instrumental in elucidating their interactions with various enzymatic targets.

Research on derivatives has provided a blueprint for how 5-(1H-indol-3-yl)pentanoic acid might be studied. For instance, in studies of novel xanthine (B1682287) oxidase (XO) inhibitors, 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivatives were designed and docked into the XO active site. nih.gov These simulations revealed that the compounds could replicate key interactions similar to the known drug febuxostat, while also forming new hydrogen bonds with residues like Ser876 and Thr1010, contributing to their potent inhibitory activity. nih.gov

Similarly, molecular docking of N-tosyl-indole hybrid thiosemicarbazones against tyrosinase, an enzyme involved in melanin (B1238610) production, helped to visualize the binding mode of the most potent inhibitors. nih.gov In other research, docking simulations of novel 1-aryl-5-(3-azidopropyl)indol-4-ones indicated favorable binding with the main protease (3CLpro) of the SARS-CoV-2 virus, identifying them as potential inhibitors. nih.gov These examples highlight how molecular docking can be used to rationalize the activity of known compounds and guide the design of new derivatives of this compound for a wide range of protein targets.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a powerful ligand-based drug design technique used when the 3D structure of the target protein is unknown or when researchers want to find structurally diverse compounds with similar activity. nih.gov A pharmacophore represents the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for biological activity. researchgate.net

This model acts as a 3D query to search large chemical databases for novel molecules that match the required spatial and chemical features, a process known as virtual screening. nih.gov For a compound like this compound, a pharmacophore model could be generated from a set of its known active derivatives. The key features would likely include the indole (B1671886) ring's aromatic and hydrogen-bonding capabilities and the carboxylic acid's role as a hydrogen bond donor and acceptor.

While specific pharmacophore models for this compound are not detailed in the provided literature, the methodology is widely applied to similar structures. For example, a study on benzimidazole (B57391) derivatives containing an indole moiety used pharmacophore modeling to identify key features for activity against the estrogen receptor α (ERα). researchgate.net This approach successfully identified promising new compounds from the PubChem database. researchgate.net This demonstrates a clear strategy for how pharmacophore modeling could be leveraged to discover novel ligands functionally related to this compound.

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jyoungpharm.org By quantifying physicochemical properties or structural descriptors, QSAR models can predict the activity of new, untested compounds, thereby prioritizing synthetic efforts. semanticscholar.org

A 3D-QSAR study was performed on a series of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines for their inhibitory activity against PIM-1 kinase, a target in cancer therapy. jyoungpharm.orgsemanticscholar.org Using techniques like Partial Least Squares Regression (PLSR) combined with genetic algorithms, researchers developed robust models. These models generated contour maps that visualized the regions where certain structural properties would enhance or diminish biological activity.

The key findings from the most significant QSAR models in that study are summarized below:

| Model Feature | Interpretation for Enhanced Activity | Reference |

| Model 1: Steric Field | A bulky substituent is favored at a specific position on the indole ring. | jyoungpharm.org |

| Model 1: Electrostatic Field | Electronegative groups are favored at positions E_999 and E_1162. | jyoungpharm.org |

| Model 2: Hydrophobic Field | A positive (hydrophobic) group is required at position H_564. | jyoungpharm.org |

| Model 2: Electrostatic Field | A less electronegative group at E_157 and a more electronegative group at E_630 are beneficial. | jyoungpharm.org |

This research concluded that bulky and/or hydrophobic groups at the third position of the indole ring, along with specific electrostatic contributions, were favorable for potent PIM-1 inhibition. jyoungpharm.orgsemanticscholar.org Such an approach could be directly applied to a series of this compound derivatives to guide the optimization of their activity against a specific biological target.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com This technique is essential for assessing the conformational stability of a ligand in the binding pocket and understanding the dynamics of the binding process. nih.gov

After a promising pose is identified through docking, an MD simulation is typically run to validate its stability. The simulation calculates the trajectories of atoms in the complex, providing insights into how the ligand and protein interact and adapt to each other. Key metrics analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD plot indicates that the complex has reached equilibrium and the binding is stable. researchgate.net

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues. High RMSF values can indicate flexible regions of the protein, which may be important for ligand binding or protein function. researchgate.net

In a study on N-tosyl-indole thiosemicarbazone inhibitors of tyrosinase, MD simulations were used to evaluate the binding mode of the most active compound, confirming the stability of the interactions observed in docking. nih.gov This application demonstrates how MD simulations can provide a higher level of confidence in the predicted binding mode of indole derivatives, making it a critical step in the computational investigation of this compound.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

A significant cause of failure in drug development is poor pharmacokinetic properties. mdpi.com In silico ADME prediction tools are used early in the discovery process to forecast a compound's absorption, distribution, metabolism, and excretion profile, helping to eliminate candidates that are likely to fail in later stages. nih.govresearchgate.net

For indole-based compounds, various ADME parameters are routinely calculated using web-based tools like SwissADME and pkCSM. nih.gov These predictions are based on the compound's structure and include properties related to bioavailability and drug-likeness. A study on 1-aryl-5-(3-azidopropyl)indol-4-ones calculated several key ADME properties to assess their potential as drug candidates. nih.govresearchgate.net Another study on melatonin (B1676174) derivatives also used in silico predictions to evaluate their potential as orally bioavailable drugs for the central nervous system. nih.gov

The table below summarizes key ADME properties predicted for derivatives of indole-containing compounds from research literature, illustrating the type of data generated in such analyses.

| Property | Predicted Value/Status | Significance | Reference |

| Lipophilicity (LogP) | 3.79 to 4.74 (for indol-4-ones) | Affects solubility, permeability, and membrane transport. A moderate LogP (0-3) is often desired for good oral bioavailability. | nih.gov |

| Water Solubility (LogS) | -6.28 to -7.34 (for indol-4-ones) | Indicates poor solubility, which can limit absorption. | nih.gov |

| Human Intestinal Absorption (HIA) | High (predicted for melatonin derivatives) | Predicts the extent of absorption from the gut into the bloodstream. | nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Predicted to cross BBB (for melatonin derivatives) | Essential for drugs targeting the central nervous system. | nih.gov |

| P-glycoprotein (PGP) Substrate | Predicted not to be a substrate (for melatonin derivatives) | PGP is an efflux pump that can remove drugs from cells, reducing their efficacy. | nih.gov |

| Drug-Likeness | Met Lipinski's and Veber's rules (for melatonin derivatives) | Indicates the compound has physicochemical properties common among oral drugs. | nih.gov |

These computational predictions provide a critical filter, allowing researchers to focus on compounds like this compound and its derivatives that possess not only potent biological activity but also a favorable ADME profile.

Q & A

Q. How can metabolic profiling studies distinguish between phase I and phase II metabolites of synthetic cannabinoid derivatives containing the this compound moiety?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.